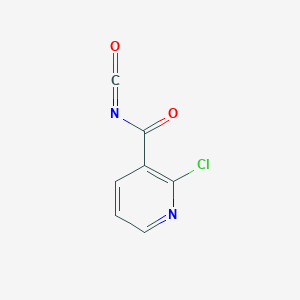
3-Pyridinecarbonyl isocyanate, 2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonyl isocyanate, 2-chloro- is an organic compound with the molecular formula C7H3ClN2O2 It features a pyridine ring substituted with a carbonyl isocyanate group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro- typically involves the reaction of 2-chloronicotinic acid with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then rearranges to form the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates the implementation of safety measures and proper handling protocols.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonyl isocyanate, 2-chloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles to form carbamates or ureas.
Hydrolysis: The isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Reaction conditions: Typically carried out under mild to moderate temperatures, with or without catalysts.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Applications De Recherche Scientifique
3-Pyridinecarbonyl isocyanate, 2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonyl isocyanate, 2-chloro- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloronicotinic acid: The precursor in the synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro-.
3-Pyridinecarbonyl isocyanate: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
3-Pyridinecarbonyl isocyanate, 2-chloro- is unique due to the presence of both the isocyanate and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
74703-16-5 |
|---|---|
Formule moléculaire |
C7H3ClN2O2 |
Poids moléculaire |
182.56 g/mol |
Nom IUPAC |
2-chloropyridine-3-carbonyl isocyanate |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(2-1-3-9-6)7(12)10-4-11/h1-3H |
Clé InChI |
SCRCLLQULABDGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


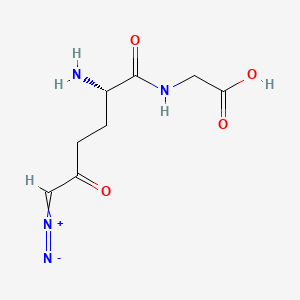

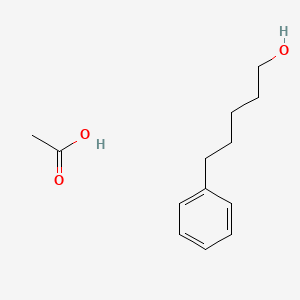
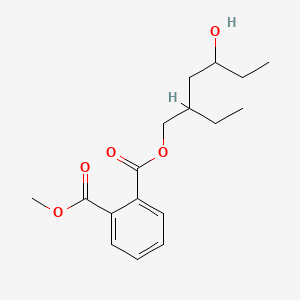
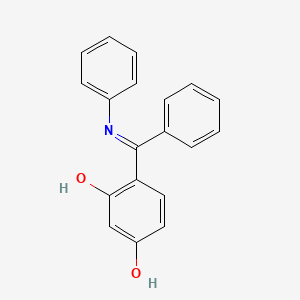
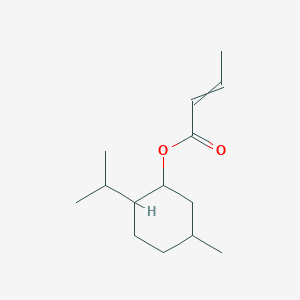
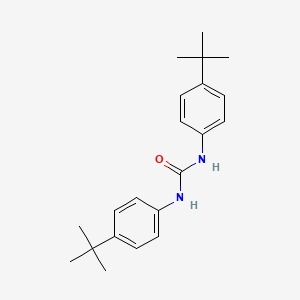

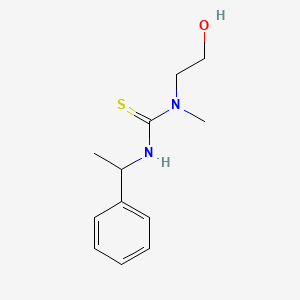
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

